(1S,2S,4R)-Limonene-1,2-diol
Overview
Description
(1S,2S,4R)-Limonene-1,2-diol is a chiral diol derived from limonene, a naturally occurring monoterpene found in the essential oils of citrus fruits. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. Limonene itself is widely recognized for its pleasant citrus aroma and is commonly used in the fragrance and flavor industries.
Scientific Research Applications
(1S,2S,4R)-Limonene-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and biodegradable polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,4R)-Limonene-1,2-diol typically involves the dihydroxylation of limonene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO₄) in the presence of a chiral ligand and a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions, typically at room temperature, to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using enzymes such as limonene epoxide hydrolase. This enzyme catalyzes the hydrolysis of limonene oxide to produce the diol with high enantioselectivity. The use of biocatalysts offers advantages such as mild reaction conditions, high specificity, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: (1S,2S,4R)-Limonene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: Reduction of the diol can yield alcohols or hydrocarbons, typically using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through reactions with reagents such as tosyl chloride (TsCl) or thionyl chloride (SOCl₂).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in tetrahydrofuran (THF) under reflux conditions.
Substitution: TsCl in pyridine at 0°C to room temperature.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Tosylates or chlorides.
Mechanism of Action
The mechanism of action of (1S,2S,4R)-Limonene-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, the compound may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
(1R,2R,4S)-Limonene-1,2-diol: An enantiomer of (1S,2S,4R)-Limonene-1,2-diol with different stereochemistry and potentially different biological activities.
Limonene oxide: An epoxide derivative of limonene that can be hydrolyzed to form limonene diols.
Carvone: A monoterpene with a similar structure to limonene but with a ketone functional group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(1S,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZWTZTZWGWEGE-UTLUCORTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C(C1)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]([C@H](C1)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to very slightly yellow oily liquid; Cool minty aroma | |
Record name | 8-p-Menthene-1,2-diol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
Record name | 8-p-Menthene-1,2-diol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.920-0.925 | |
Record name | 8-p-Menthene-1,2-diol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
38630-75-0 | |
Record name | 8-p-Menthene-1,2-diol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038630750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,2S,4R)-(+)-Limonene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-P-MENTHENE-1,2-DIOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9MU2A776W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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